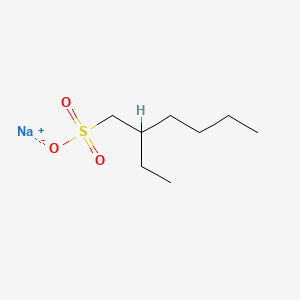
Sodium 2-ethylhexanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-ethylhexanesulphonate is an organic compound with the molecular formula C8H19NaO3S. It is a sodium salt of 2-ethylhexanesulphonic acid and is commonly used as a surfactant in various industrial applications . This compound is known for its excellent solubility in water and its ability to reduce surface tension, making it valuable in formulations requiring emulsification and dispersion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-ethylhexanesulphonate typically involves the sulfonation of 2-ethylhexanol. The process begins with the reaction of 2-ethylhexanol with sulfur trioxide or chlorosulfonic acid to form 2-ethylhexanesulphonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2-ethylhexanol is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield .
化学反応の分析
Types of Reactions: Sodium 2-ethylhexanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium cyanide or sodium azide are often employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: 2-ethylhexanol.
Substitution: Various substituted organic compounds depending on the nucleophile used.
科学的研究の応用
Sodium 2-ethylhexanesulphonate has a wide range of applications in scientific research:
Biology: It is employed in cell culture media to improve the solubility of hydrophobic compounds.
Medicine: It is used in drug formulations to enhance the bioavailability of poorly soluble drugs.
Industry: It is widely used in detergents, emulsifiers, and dispersants in various industrial processes.
作用機序
The primary mechanism of action of sodium 2-ethylhexanesulphonate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The sulfonate group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances, facilitating their dispersion in water .
類似化合物との比較
Sodium dodecyl sulfate: Another widely used surfactant with a similar mechanism of action but a different molecular structure.
Sodium lauryl ether sulfate: Similar in function but contains ether linkages in its structure.
Sodium 2-ethylhexyl sulfate: Similar in name but differs in the position of the sulfonate group.
Uniqueness: Sodium 2-ethylhexanesulphonate is unique due to its specific molecular structure, which provides distinct solubility and surface-active properties. Its branched hydrophobic tail offers different micelle formation characteristics compared to linear surfactants, making it suitable for specialized applications .
特性
CAS番号 |
40762-43-4 |
|---|---|
分子式 |
C8H17NaO3S |
分子量 |
216.28 g/mol |
IUPAC名 |
sodium;2-ethylhexane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S.Na/c1-3-5-6-8(4-2)7-12(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChIキー |
KNOGXLBAOQDKTG-UHFFFAOYSA-M |
正規SMILES |
CCCCC(CC)CS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















